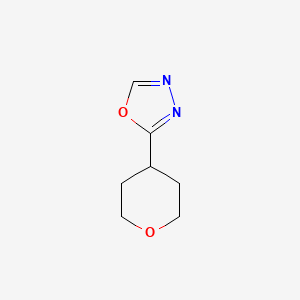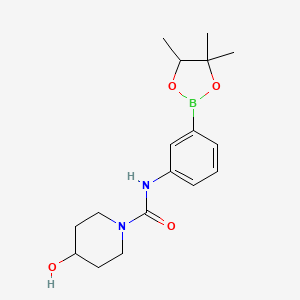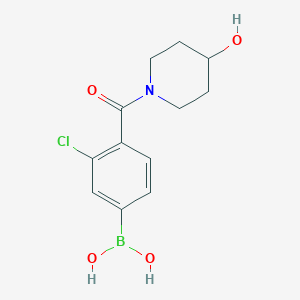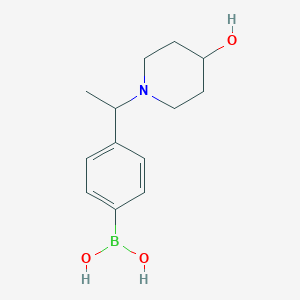
2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole
Übersicht
Beschreibung
2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole is an organic compound with the molecular weight of 154.17 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole is1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole is a solid at ambient temperature . The compound has a molecular weight of 154.17 .Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole is part of the 1,3,4-oxadiazole family, known for its versatile chemical and biological properties. 1,3,4-Oxadiazoles are aromatic heterocycles with diverse applications due to their peculiar structural features. They are effective in binding with various enzymes and receptors through multiple weak interactions, showcasing a wide range of bioactivities. The research into 1,3,4-oxadiazole derivatives is significant in medicinal chemistry, highlighting their potential in developing new therapeutic agents for various diseases (Verma et al., 2019).
Synthetic Routes and Sensing Applications
The synthetic versatility of 1,3,4-oxadiazoles, including compounds like 2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole, is notable. Various synthetic strategies enable the creation of these compounds, which are then used as building blocks for diverse applications, from pharmacology to material science. Particularly, their high photoluminescent quantum yield and thermal stability make them ideal candidates for developing metal-ion sensors. These properties are leveraged in designing chemosensors with high selectivity and sensitivity for metal ions, showcasing their broad utility beyond medicinal applications (Sharma et al., 2022).
Pharmacological Applications
Compounds like 2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole, owing to their 1,3,4-oxadiazole core, are part of a broader exploration in pharmacology. They are investigated for their potential in treating a variety of conditions, from bacterial infections to cancer. Their ability to interact through hydrogen bonds with biomolecules enhances their pharmacological activity, making them promising candidates for drug development. This broad spectrum of activity includes antibacterial, anti-inflammatory, anti-tuberculous, and anticancer effects, among others (Wang et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-10-4-2-6(1)7-9-8-5-11-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOLVIQJOQRFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tetrahydro-2H-pyran-4-yl-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)









